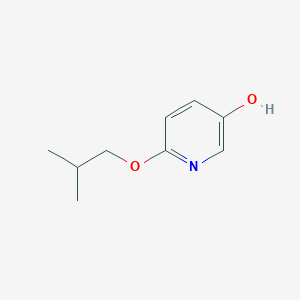
6-(2-Methylpropoxy)pyridin-3-ol
Overview
Description
6-(2-Methylpropoxy)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a derivative of pyridin-3-ol, where the hydroxyl group at the 3-position of the pyridine ring is substituted with a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-(2-Methylpropoxy)pyridin-3-ol involves the reaction of 3-bromo-4-fluorobenzonitrile with 6-isobutoxypyridin-3-ol in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 80°C for 4 hours . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layer is washed with brine, filtered, and concentrated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives presents a promising biocatalytic approach . This method involves the use of microbial cells to introduce hydroxyl groups into pyridine derivatives, potentially offering a more sustainable and efficient production route.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropoxy)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(2-Methylpropoxy)pyridin-3-one, while reduction can produce 6-(2-Methylpropoxy)pyridin-3-amine .
Scientific Research Applications
6-(2-Methylpropoxy)pyridin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2-Methylpropoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in hydroxylation reactions, leading to the formation of hydroxylated derivatives . These derivatives can then participate in various biochemical pathways, exerting their effects through interactions with specific proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-(2-Methylpropoxy)pyridin-3-ol include:
Pyridin-2-ol: A hydroxylated pyridine derivative with significant chemical and pharmacological importance.
6-Aminopyridin-3-ol: A phenolic antioxidant with potential therapeutic applications.
3-Pyridinol: A basic pyridine derivative used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other pyridinols. This substitution can influence the compound’s solubility, stability, and interaction with other molecules,
Properties
IUPAC Name |
6-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLJVBVIZXJELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
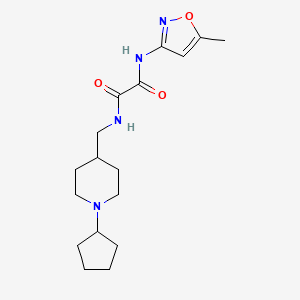
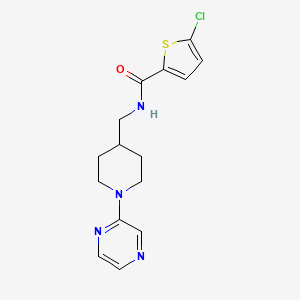
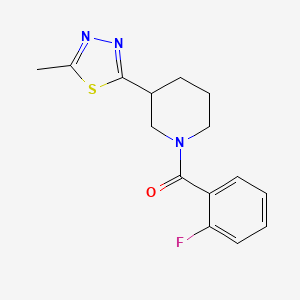

amino}-4,4-difluorobutanoic acid](/img/structure/B2934798.png)
![9-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
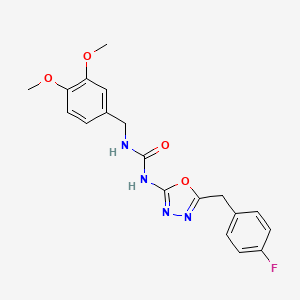
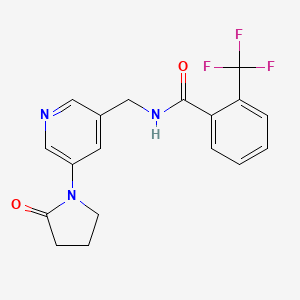
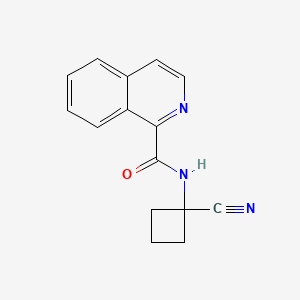
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
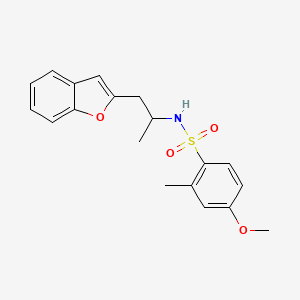
![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)
